Cas no 117695-02-0 (5H-Benzo[a]fluoren-5-one,9-[(1S)-1-[(2R,5S)-1,5-dimethyl-2-piperidinyl]ethyl]hexadecahydro-3-hydroxy-10,11b-dimethyl-,(3S,4aS,6aS,6bR,9R,10R,10aS,11aS,11bR)-)

5H-Benzo[a]fluoren-5-one,9-[(1S)-1-[(2R,5S)-1,5-dimethyl-2-piperidinyl]ethyl]hexadecahydro-3-hydroxy-10,11b-dimethyl-,(3S,4aS,6aS,6bR,9R,10R,10aS,11aS,11bR)- structure
117695-02-0 structure
Product Name:5H-Benzo[a]fluoren-5-one,9-[(1S)-1-[(2R,5S)-1,5-dimethyl-2-piperidinyl]ethyl]hexadecahydro-3-hydroxy-10,11b-dimethyl-,(3S,4aS,6aS,6bR,9R,10R,10aS,11aS,11bR)-
CAS-nummer:117695-02-0
MF:C28H47NO2
MW:429.678288698196
CID:188375
PubChem ID:3082876
Update Time:2025-04-19

5H-Benzo[a]fluoren-5-one,9-[(1S)-1-[(2R,5S)-1,5-dimethyl-2-piperidinyl]ethyl]hexadecahydro-3-hydroxy-10,11b-dimethyl-,(3S,4aS,6aS,6bR,9R,10R,10aS,11aS,11bR)- Chemische en fysische eigenschappen

Naam en identificatie

    • 5H-Benzo[a]fluoren-5-one,9-[(1S)-1-[(2R,5S)-1,5-dimethyl-2-piperidinyl]ethyl]hexadecahydro-3-hydroxy-10,11b-dimethyl-,(3S,4aS,6aS,6bR,9R,10R,10aS,11aS,11bR)-
    • (3S,4aS,6aS,6bR,9R,10R,10aS,11aS,11bR)-9-[(1S)-1-[(2R,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-3-hydroxy-10,11b-dimethyl-2,3,4,4a,6,6a,6b,7,8,9,10,10a,11,11a-tetradecahydro-1H-benzo[a]fluoren-5-one
    • 5H-Benzo[a]fluoren-5-one,9-[(1S)-1-[(2R,5S)-1,5-dimethyl-2-piperidinyl]ethyl]hexadecahydro-3-h...
    • 5H-Benzo[a]fluoren-5-one,9-[(1S)-1-[(2R,5S)-1,5-dimethyl-2-piperidinyl]ethyl]hexadecahydro-3-hydroxy-10,11b-dimethyl-,(3S,4aS
    • ningpeisine
    • (3beta,5alpha,12alpha,13beta)-3-hydroxy-28-methyl-5,6,12,13-tetrahydroveratraman-6-one
    • N-Methyl-3-hydroxy-5-veratranine-6-one
    • Veratraman-6(5H)-one, 12,13-dihydro-3-hydroxy-28-methyl-, (3beta,5alpha,12alpha,13beta)-
    • DTXSID80922519
    • 3-Hydroxy-28-methyl-5,6,12,13-tetrahydroveratraman-6-one
    • 117695-02-0
    • (+)-Ningpeisine
    • Inchi: 1S/C28H47NO2/c1-16-6-9-26(29(5)15-16)18(3)20-7-8-21-22(17(20)2)13-24-23(21)14-27(31)25-12-19(30)10-11-28(24,25)4/h16-26,30H,6-15H2,1-5H3/t16-,17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,28+/m0/s1
    • InChI-sleutel: UBMXONPUBFQLKA-BQUVWSHHSA-N
    • LACHT: O=C1C[C@H]2[C@@H]3CC[C@@H]([C@H](C)[C@H]4CC[C@H](C)CN4C)[C@H](C)[C@@H]3C[C@@H]2[C@@]2(C)CC[C@@H](C[C@@H]21)O

Berekende eigenschappen

  • Exacte massa: 429.361
  • Monoisotopische massa: 429.361
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 2
  • Complexiteit: 693
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 12
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 6
  • Topologisch pooloppervlak: 40.5Ų

Experimentele eigenschappen

  • Dichtheid: 1.026
  • Kookpunt: 533.5°Cat760mmHg
  • Vlampunt: 276.5°C
  • Brekindex: 1.518
Aanbevolen leveranciers
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.